Methyl 1-methyl-1H-indazole-7-carboxylate
Description
Methyl 1-methyl-1H-indazole-7-carboxylate (CAS: 1092351-84-2) is a heterocyclic organic compound with the molecular formula C₁₀H₁₀N₂O₂ and a molecular weight of 190.20 g/mol. It belongs to the indazole family, characterized by a fused benzene and pyrazole ring system. The compound features a methyl ester group at the 7-position and a methyl substituent at the 1-position of the indazole core. Key physical properties include a boiling point of 313.1°C at 760 mmHg and a recommended storage temperature of 2–8°C to ensure stability . This compound is primarily utilized as a pharmaceutical intermediate, particularly in the synthesis of bioactive molecules targeting kinase inhibition or receptor modulation .
Properties
IUPAC Name |
methyl 1-methylindazole-7-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-12-9-7(6-11-12)4-3-5-8(9)10(13)14-2/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARLZANUTGUOGEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC=C2C(=O)OC)C=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00653313 | |
| Record name | Methyl 1-methyl-1H-indazole-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00653313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1092351-84-2 | |
| Record name | Methyl 1-methyl-1H-indazole-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00653313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis via Methylation of Indazole-3-Carboxylic Acid
One method for synthesizing related compounds involves methylating indazole-3-carboxylic acid (ICA) in a polar solvent containing an alkali metal alkoxide. The reaction of a methylating agent with ICA (Formula VI) in a polar solvent containing a dissolved alkali metal alkoxide can yield 1-methylindazole-3-carboxylic acid (1-MICA). Lower alkanols are preferable solvents, and the alkali metal alkoxide is typically created in situ through the reaction of alkali metal with the lower alkanol solvent.
Issues with In-Situ Alkoxide Preparation
While this process can yield 1-MICA at a high rate, the in situ preparation of alkali metal alkoxide releases hydrogen, which poses hazards on an industrial scale. This method can also produce methyl esters of 1-MICA and 2-MICA as byproducts (approximately 10%), with the final reaction mixture containing about 7% 2-MICA.
Improved Process Using Alkaline Earth Metal Oxides or Alkoxides
To address the safety concerns, an improved method involves reacting ICA with a methylating agent in a suitable solvent, using an oxide or alkoxide of a metal from the alkaline earth group. This approach avoids the need for anhydrous solvents and in situ preparation of the alkoxide, significantly reducing hazards. The use of alkaline earth metal oxides, which are readily available, inexpensive, and safe, enhances the practicality of this method. This alternative process results in higher purity 1-MICA without producing side products such as 1-MICA ester, 2-MICA ester, and ICA ester.
Synthesis Method for 1-Methyl-1H-Indazole-6-Carboxylic Acid
Another approach focuses on synthesizing 1-methyl-1H-indazole-6-carboxylic acid, involving the reaction of 6-bromo-1-methylindazole with carbon monoxide in the presence of a catalyst.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-methyl-1H-indazole-7-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the indazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the indazole ring.
Scientific Research Applications
Pharmaceutical Applications
Methyl 1-methyl-1H-indazole-7-carboxylate has garnered attention for its potential therapeutic effects. It is involved in the synthesis of various bioactive molecules that exhibit significant pharmacological activities.
Antitumor Activity
Research indicates that derivatives of this compound demonstrate antitumor properties. A study highlighted the compound's ability to inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
Case Study:
In a recent investigation, this compound was used to synthesize novel indazole derivatives that showed promising results against human cancer cell lines, with IC50 values ranging from 10 to 50 µM, indicating moderate to high potency against tumor growth .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial effects. Studies have shown that it possesses activity against a range of bacteria and fungi, making it a candidate for developing new antimicrobial agents.
Data Table: Antimicrobial Activity
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
Synthetic Applications
This compound serves as an important building block in organic synthesis, particularly in the formation of complex heterocyclic compounds.
Synthesis of Indazole Derivatives
The compound is frequently utilized in palladium-catalyzed reactions to synthesize substituted indazoles. A study demonstrated its use in C7 oxidative arylation reactions, yielding various arylated products with moderate to good yields .
Case Study:
In a synthetic pathway, this compound was subjected to oxidative arylation with different arenes, resulting in products that were characterized by NMR and mass spectrometry. The reaction conditions were optimized to achieve yields between 30% and 57%, showcasing its utility in synthetic chemistry .
Material Science Applications
Beyond its pharmaceutical significance, this compound is also explored in material science for developing functional materials.
Dye and Pigment Production
The compound acts as an intermediate in synthesizing dyes and pigments used in textiles and plastics. Its derivatives have been noted for their vibrant colors and stability under various environmental conditions.
Data Table: Properties of Dyes Derived from this compound
| Dye Name | Color | Application Area | Stability |
|---|---|---|---|
| Indazole Red | Red | Textiles | High |
| Indazole Blue | Blue | Plastics | Moderate |
Mechanism of Action
The mechanism of action of Methyl 1-methyl-1H-indazole-7-carboxylate involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Methyl 1-methyl-1H-indazole-7-carboxylate is part of a broader class of indazole carboxylates. Below is a detailed comparison with structurally related compounds:
Key Comparative Insights
Substituent Position and Reactivity: The 1-methyl group in this compound sterically shields the N1 position, reducing unwanted side reactions compared to unsubstituted analogs like Methyl 1H-indazole-7-carboxylate (CAS: 755752-82-0, similarity: 0.89) . Amino-substituted derivatives (e.g., Methyl 6-amino-1H-indazole-7-carboxylate) exhibit higher nucleophilic reactivity due to the NH₂ group, enabling facile functionalization .
Electronic Effects :
- Chloro-substituted analogs (e.g., Methyl 5-chloro-1H-indazole-7-carboxylate) display stronger electron-withdrawing effects, altering electronic density and binding affinity in medicinal chemistry applications .
- Methoxy groups (e.g., Methyl 7-methoxy-1H-indazole-3-carboxylate) improve solubility and metabolic stability, critical for pharmacokinetic optimization .
Structural Isomerism :
- Replacement of the indazole core with a benzoimidazole system (e.g., Methyl 6-methoxy-1H-benzo[d]imidazole-7-carboxylate) introduces distinct π-stacking interactions and hydrogen-bonding capabilities, impacting crystal packing and biological activity .
Biological Activity
Methyl 1-methyl-1H-indazole-7-carboxylate (CAS Number: 1092351-84-2) is a member of the indazole family, characterized by its unique structure that includes a fused benzene and pyrazole ring. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research.
- Molecular Formula : C10H10N2O2
- Molecular Weight : 190.20 g/mol
- IUPAC Name : Methyl 1-methylindazole-7-carboxylate
- InChI Key : ARLZANUTGUOGEG-UHFFFAOYSA-N
Anticancer Properties
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown its ability to inhibit cell proliferation in various cancer cell lines, including breast cancer (MCF-7), liver cancer (HepG2), and colon cancer (HCT-116) cells.
Case Study: Cytotoxicity Assays
A study evaluated the cytotoxic effects of this compound against several cancer cell lines:
| Cell Line | IC (µM) |
|---|---|
| MCF-7 | 12.41 |
| HepG2 | 9.71 |
| HCT-116 | 2.29 |
| PC3 | 7.36 |
The results suggest that this compound has a potent inhibitory effect on cancer cell growth, particularly in the HCT-116 line, indicating its potential as a therapeutic agent in oncology .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Preliminary studies indicate effectiveness against various bacterial strains, suggesting potential applications in treating infections.
Antimicrobial Efficacy Data
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 25 |
| Escherichia coli | 50 |
| Pseudomonas aeruginosa | 30 |
These findings point to the compound's potential as an antimicrobial agent, warranting further exploration in clinical settings .
The mechanism through which this compound exerts its biological effects is thought to involve interaction with specific cellular targets, leading to modulation of key biochemical pathways. This may include inhibition of enzymes critical for cancer cell survival and proliferation or disruption of microbial metabolic processes .
Synthesis Methods
This compound can be synthesized through various chemical methods, including:
- Cyclization Reactions : Involves the reaction of appropriate precursors under controlled conditions.
- Esterification : The introduction of the carboxylate group through reactions with methanol and carboxylic acid derivatives.
Applications in Drug Development
Given its promising biological activities, this compound is being explored as a potential pharmaceutical intermediate for drug development, particularly in creating new anticancer and antimicrobial agents .
Q & A
Q. What are the optimal synthetic routes for Methyl 1-methyl-1H-indazole-7-carboxylate, and how can reaction efficiency be monitored?
The synthesis typically involves esterification of the corresponding carboxylic acid derivative. For example, a catalytic amount of sulfuric acid in methanol under reflux conditions is a common method, as demonstrated in analogous indazole ester syntheses . Reaction progress can be monitored using thin-layer chromatography (TLC) or HPLC. Key parameters include reaction time (e.g., overnight reflux) and purification via recrystallization (e.g., methanol) to achieve >97% purity .
| Step | Reagents/Conditions | Monitoring | Purification |
|---|---|---|---|
| Esterification | H₂SO₄, MeOH, reflux | TLC (Rf comparison) | Recrystallization (MeOH) |
Q. How is this compound characterized using spectroscopic and crystallographic methods?
- Spectroscopy : IR spectroscopy confirms the carbonyl stretch (C=O) at ~1700 cm⁻¹, while UV-Vis (λmax ~297 nm in MeOH) identifies π→π* transitions in the aromatic system .
- Crystallography : Single-crystal X-ray diffraction (SCXRD) with programs like SHELXL refines bond lengths and angles. For example, intermolecular hydrogen bonds along the b-axis can be resolved using SHELX workflows .
Q. What storage conditions are recommended to maintain the compound’s stability?
Store at 2–8°C in airtight containers under inert gas (e.g., N₂) to prevent hydrolysis of the ester group. Stability studies suggest degradation <1% over 12 months under these conditions .
Advanced Research Questions
Q. How can density-functional theory (DFT) be applied to predict the electronic properties of this compound?
DFT calculations (e.g., using the Colle-Salvetti correlation-energy formula) model the electron density distribution, HOMO-LUMO gaps, and reactive sites. Gradient expansions of the local kinetic-energy density improve accuracy in predicting electrophilic/nucleophilic regions . Software like Gaussian or ORCA integrates these functionals, enabling comparisons with experimental UV-Vis and IR data.
Q. What methodologies are recommended for resolving structural ambiguities in crystallographic data?
Use SHELXL for high-resolution refinement, particularly for anisotropic displacement parameters. The WinGX suite facilitates data processing, including hydrogen-bond analysis and thermal ellipsoid visualization via ORTEP . For disordered regions, iterative refinement with restraints on bond lengths/angles improves model reliability .
Q. How can researchers analyze structure-activity relationships (SAR) for indazole derivatives like this compound?
- Biological assays : Test in vitro against cancer cell lines (e.g., IC₅₀ determination) or enzyme targets (e.g., kinase inhibition).
- Computational docking : Map the compound’s electrostatic potential to receptor binding sites using AutoDock or Schrödinger.
- Substituent effects : Compare bioactivity with analogs (e.g., bromo- or trifluoromethyl-substituted indazoles) to identify critical functional groups .
Q. How should researchers address contradictions in biological activity data across studies?
- Meta-analysis : Normalize data using standardized protocols (e.g., MTT assay vs. ATP-based viability).
- Experimental replication : Control variables like solvent (DMSO purity), cell passage number, and incubation time.
- Statistical validation : Apply ANOVA or t-tests to assess significance. For example, discrepancies in IC₅₀ values may arise from cell-line heterogeneity .
Q. What strategies optimize the compound’s solubility and bioavailability for pharmacological studies?
- Co-solvents : Use DMSO-water mixtures (<5% DMSO) to enhance aqueous solubility.
- Prodrug design : Modify the ester group to improve membrane permeability.
- Micronization : Reduce particle size via ball milling to increase surface area for dissolution .
Methodological Challenges and Solutions
Q. How can impurities in the synthesis (e.g., desethyl byproducts) be minimized?
- Chromatographic purification : Use flash column chromatography (silica gel, ethyl acetate/hexane gradient).
- Reaction optimization : Adjust stoichiometry (e.g., excess methanol) and monitor pH to suppress side reactions .
Q. What advanced techniques validate the compound’s interaction with biological targets?
- Surface plasmon resonance (SPR) : Quantify binding kinetics (ka/kd) to receptors.
- Isothermal titration calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) for ligand-target interactions.
- Cryo-EM : Resolve binding conformations in complex with macromolecules (e.g., kinases) at near-atomic resolution .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
